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Compound of Interest

Compound Name: 3-Methyl-4-nitroaniline

Cat. No.: B015440 Get Quote

A comprehensive analysis of the spectral properties of 3-Methyl-4-nitroaniline is crucial for

researchers in various fields, including materials science and drug development. This guide

provides a detailed comparison of experimental and theoretical spectral data for this

compound, offering valuable insights for its characterization and application.

Spectroscopic Data Comparison
To facilitate a clear comparison, the experimental and theoretical spectral data for 3-Methyl-4-
nitroaniline are summarized in the tables below. This includes data from Nuclear Magnetic

Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis)

spectroscopy.

Table 1: ¹H NMR Spectral Data (Chemical Shift δ in ppm, J in Hz)

Proton Experimental (DMSO-d₆)

H-2 7.15 (d, J = 2.4)

H-6 7.09 (d, J = 8.3)

H-5 6.80 (dd, J = 8.2, 2.4)

-NH₂ 5.55 (s)

-CH₃ 2.31 (s)
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Table 2: ¹³C NMR Spectral Data (Chemical Shift δ in ppm)

Carbon Experimental (DMSO)

C-4 149.26

C-1 147.96

C-3 133.07

C-2 119.02

C-6 118.58

C-5 108.21

-CH₃ 18.78

Note: Theoretical NMR data for 3-Methyl-4-nitroaniline was not readily available in the

searched literature. A direct comparison would require performing new computational

calculations.

Table 3: FT-IR Spectral Data (Wavenumber in cm⁻¹)

Functional Group
Experimental (KBr
Pellet/Nujol Mull)

Theoretical (DFT/B3LYP)

N-H stretch (asymmetric) ~3475 Not Available

N-H stretch (symmetric) ~3350 Not Available

C-H stretch (aromatic) ~3000-3100 Not Available

C-H stretch (aliphatic) ~2850-2950 Not Available

N-O stretch (asymmetric) ~1500-1550 Not Available

N-O stretch (symmetric) ~1300-1350 Not Available

C-N stretch ~1200-1300 Not Available

C=C stretch (aromatic) ~1450-1600 Not Available
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Note: Specific experimental peak lists and theoretical FT-IR data for 3-Methyl-4-nitroaniline
are not available in the public domain for a detailed tabular comparison. The experimental

values are typical ranges for the respective functional groups.

Table 4: UV-Vis Spectral Data (λmax in nm)

Solvent Experimental Theoretical (TD-DFT)

Various Solvents Not Available Not Available

Note: While 3-Methyl-4-nitroaniline is used in UV-Vis spectroscopy applications, specific

absorption maxima (λmax) values from experimental studies were not found in the initial

search. Theoretical calculations for the electronic transitions are also not readily available.

Experimental and Theoretical Workflow
The process of cross-referencing experimental and theoretical spectral data is a powerful

approach for detailed molecular characterization. The general workflow involves acquiring

experimental spectra and performing computational calculations to predict the same spectral

properties. The comparison of these two datasets allows for a more robust interpretation of the

molecular structure and properties.
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Caption: Workflow for comparing experimental and theoretical spectral data.

Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results. Below are

standard protocols for the key spectroscopic techniques mentioned.

UV-Vis Spectroscopy
Sample Preparation: A dilute solution of 3-Methyl-4-nitroaniline is prepared using a suitable

UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration is
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adjusted to ensure the absorbance falls within the linear range of the spectrophotometer

(typically below 1.0 AU).

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Data Acquisition: A baseline is recorded using a cuvette filled with the pure solvent. The

sample solution is then placed in the sample beam path, and the absorption spectrum is

recorded over a specific wavelength range (e.g., 200-800 nm). The wavelength of maximum

absorbance (λmax) is determined.

FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method): A small amount of finely ground 3-Methyl-4-
nitroaniline (1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (100-200

mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: An FT-IR spectrometer is used.

Data Acquisition: A background spectrum of the empty sample compartment is recorded. The

KBr pellet is then placed in the sample holder, and the IR spectrum is recorded, typically in

the range of 4000-400 cm⁻¹.

NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of 3-Methyl-4-nitroaniline is dissolved in a

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference

standard, such as tetramethylsilane (TMS), may be added.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Data Acquisition: The sample is placed in the NMR probe, and the magnetic field is shimmed

to achieve homogeneity. For ¹H NMR, standard pulse sequences are used to acquire the

spectrum. For ¹³C NMR, proton-decoupled pulse sequences are typically employed to obtain

singlets for each unique carbon atom. The resulting free induction decay (FID) is Fourier

transformed to produce the NMR spectrum.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b015440?utm_src=pdf-body
https://www.benchchem.com/product/b015440?utm_src=pdf-body
https://www.benchchem.com/product/b015440?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015440?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Logical Relationship of Spectroscopic Data and
Molecular Structure
The different types of spectral data provide complementary information to elucidate the

molecular structure of 3-Methyl-4-nitroaniline.
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Caption: Relationship between molecular structure and spectral data.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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